molecular formula C9H3Cl2F3N2O2 B12857026 3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12857026
M. Wt: 299.03 g/mol
InChI Key: PQBOKJXNXWRKHY-UHFFFAOYSA-N
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Description

3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties

Mechanism of Action

The mechanism of action of 3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its potency and selectivity .

Comparison with Similar Compounds

3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of chlorine and trifluoromethyl groups in this compound distinguishes it from other related compounds, contributing to its distinct chemical and biological properties .

Properties

IUPAC Name

3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4(9(12,13)14)7-15-5(8(17)18)6(11)16(7)2-3/h1-2H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBOKJXNXWRKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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